molecular formula C₁₆H₁₆D₅NO₃ B1154202 2-Hydroxypropranolol-d5

2-Hydroxypropranolol-d5

Cat. No.: B1154202
M. Wt: 280.37
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxypropranolol-d5 is a deuterium-labeled isotopologue of 2-hydroxypropranolol, a hydroxylated metabolite of the non-selective β-blocker propranolol. The compound is chemically designated as C₁₆H₁₆D₅NO₃, with five deuterium atoms replacing hydrogen at specific positions (typically on the isopropylamine side chain or hydroxyl-bearing carbon) to enhance its utility as an internal standard in mass spectrometry-based pharmacokinetic studies . This stable isotope-labeled analog is critical for quantifying propranolol and its metabolites in biological matrices, ensuring precision by compensating for matrix effects and ionization variability .

Properties

Molecular Formula

C₁₆H₁₆D₅NO₃

Molecular Weight

280.37

Synonyms

1-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]-2-naphthalenol-d5;  (±)-1-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]-2-naphthalenol-d5

Origin of Product

United States

Comparison with Similar Compounds

4-Hydroxypropranolol-d7

  • Structural Differences : The hydroxyl group is positioned at the 4-site of the naphthalene ring instead of the 2-site. The deuterium count is higher (d7 vs. d5), with substitutions likely on the isopropyl group and hydroxyl-bearing carbon .
  • Metabolic Relevance: 4-Hydroxypropranolol is a primary oxidative metabolite of propranolol, primarily formed via CYP2D6-mediated metabolism, whereas 2-hydroxypropranolol-d5 is a minor metabolite linked to alternative cytochrome P450 isoforms (e.g., CYP1A2) .
  • Analytical Utility : The d7 label provides a greater mass shift (7 Da vs. 5 Da), improving chromatographic resolution in LC-MS/MS assays but requiring higher synthetic complexity .

5-Hydroxypropranolol-d5

  • Structural Differences : Hydroxylation occurs at the 5-position of the naphthalene ring. Both 2- and 5-hydroxy derivatives share the same deuterium count (d5) but differ in metabolic pathways .
  • Enzymatic Pathways: 5-Hydroxypropranolol is predominantly generated by CYP2C19, contrasting with 2-hydroxypropranolol’s reliance on CYP1A2 and CYP3A4, as demonstrated in reaction phenotyping studies .
  • Bioanalytical Performance : Both isomers serve as internal standards but may co-elute in certain chromatographic conditions, necessitating optimized mobile phases for differentiation .

Isotopic Variants: Deuterium Labeling Patterns

7-Hydroxypropranolol-d5 (rac-DA-P199-i)

  • Deuterium Placement : Deuterium atoms are localized on the propylamine side chain rather than the hydroxylated aromatic ring, altering fragmentation patterns in MS .
  • Functional Role: Unlike 2-hydroxypropranolol-d5, this variant is used to study stereoselective metabolism due to its racemic form, which complicates quantification in enantiomer-specific assays .

4-Hydroxypropranolol-d5 (Unlabelled CAS 10476-53-6)

  • Stability: Non-deuterated 4-hydroxypropranolol exhibits shorter shelf-life under room-temperature storage compared to its deuterated counterparts, which are stabilized at -20°C .

Functional Analogues: Beta-Blocker Metabolites

Hydroxy-Metoprolol-d6

  • Pharmacokinetic Contrast: While both are β-blocker metabolites, hydroxy-metoprolol-d6 has a longer elimination half-life (7–9 hours vs. 3–4 hours for 2-hydroxypropranolol-d5) due to differences in renal clearance and protein binding .
  • Enzyme Specificity: Metoprolol’s metabolism is CYP2D6-dependent, unlike the multi-enzyme involvement in propranolol’s hydroxylation, leading to divergent drug-drug interaction risks .

Data Tables

Table 1: Structural and Analytical Comparison of Deuterated Propranolol Metabolites

Compound Deuterium Positions Molecular Formula Key Enzymes Primary Use Reference
2-Hydroxypropranolol-d5 C-2, side chain C₁₆H₁₆D₅NO₃ CYP1A2, CYP3A4 LC-MS/MS internal standard
4-Hydroxypropranolol-d7 C-4, side chain C₁₆H₁₃D₇NO₃ CYP2D6 Metabolic reaction phenotyping
5-Hydroxypropranolol-d5 C-5, side chain C₁₆H₁₆D₅NO₃ CYP2C19 Pharmacokinetic quantification

Table 2: Pharmacokinetic Parameters of Selected Metabolites

Parameter 2-Hydroxypropranolol-d5 4-Hydroxypropranolol-d7 Hydroxy-Metoprolol-d6
Half-life (hours) 3–4 4–6 7–9
Plasma Protein Binding 85–90% 80–85% 70–75%
Renal Excretion (%) <5 10–15 20–25
CYP Enzyme Involvement Multi-isoform CYP2D6 dominant CYP2D6 exclusive

Research Findings and Implications

  • Metabolic Pathway Elucidation: Reaction phenotyping using deuterated standards has revealed that 2-hydroxypropranolol-d5 is a minor metabolite compared to 4- and 5-hydroxy derivatives, reflecting isoform-specific CYP activity .
  • Analytical Challenges: Co-elution of positional isomers (e.g., 2- vs. 5-hydroxypropranolol-d5) in reversed-phase HPLC necessitates hydrophilic interaction chromatography (HILIC) for resolution .
  • Clinical Relevance: Quantifying these metabolites aids in assessing propranolol’s efficacy in hypertension and arrhythmias, particularly in patients with CYP2D6 polymorphisms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.